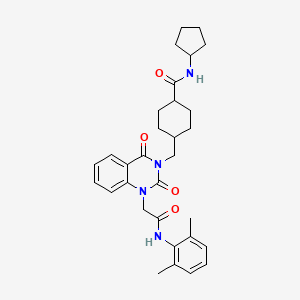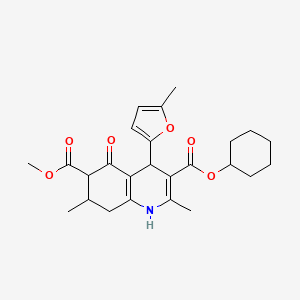![molecular formula C22H26F3N3O B11443535 6-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B11443535.png)
6-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[321]octane is a complex organic compound with a unique structure that combines a pyrimidine ring, a methoxyphenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the pyrimidine ring, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
6-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane: shares similarities with other pyrimidine-based compounds, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H26F3N3O |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
6-[4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C22H26F3N3O/c1-20(2)10-15-11-21(3,12-20)13-28(15)19-26-17(9-18(27-19)22(23,24)25)14-6-5-7-16(8-14)29-4/h5-9,15H,10-13H2,1-4H3 |
InChI Key |
TVGVACZMYUWTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC(=CC=C4)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B11443474.png)
![N-{3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl}-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-1-YL)butanamide](/img/structure/B11443475.png)
![N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B11443482.png)

![2-(3-bromophenyl)-6-chloro-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11443492.png)
![Ethyl 4-{5-oxo-4-[2-oxo-2-(phenylamino)ethyl]-3-(pyridin-2-ylmethyl)-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11443512.png)
![N-(4-Ethylphenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B11443518.png)
![Ethyl 4-({2-[(2,5-dimethoxyphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11443525.png)
![7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11443526.png)
![[4-({[7-(Furan-2-yl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B11443527.png)
![[(5S,7R)-3-(5-Methyl-tetrazol-2-yl)-adamantan-1-yl]-(4-phenyl-piperazin-1-yl)-methanone](/img/structure/B11443539.png)
![Methyl 4-[(6,7-dimethoxy-2-{[4-(trifluoromethoxy)phenyl]carbamothioyl}-1,2,3,4-tetrahydroisoquinolin-1-YL)methoxy]benzoate](/img/structure/B11443541.png)
![3-(2-methylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11443547.png)
